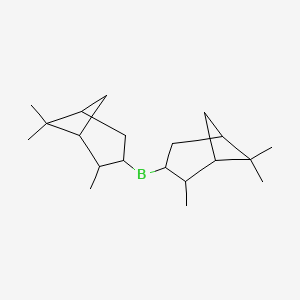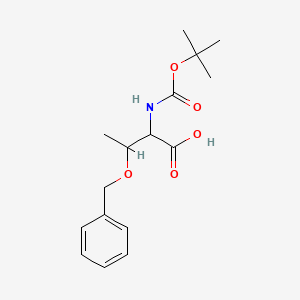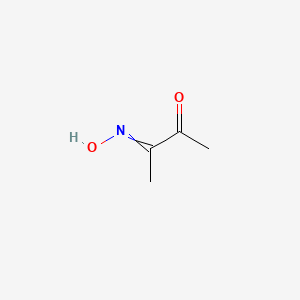
5-Deoxy-D-ribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deoxy-D-ribose is an organic compound with the molecular formula C5H10O5 It is a pentose sugar derivative characterized by the presence of three hydroxyl groups attached to the second, third, and fourth carbon atoms of a pentanal backbone
準備方法
Synthetic Routes and Reaction Conditions: 5-Deoxy-D-ribose can be synthesized through the photocatalytic degradation of fucoidan, a sulfated polysaccharide from brown algae. The process involves the use of hydrogen peroxide (H2O2) and titanium dioxide (TiO2) as catalysts. The reaction conditions typically include a 5% concentration of TiO2 and 0.95% H2O2, with the degradation monitored by high-performance gel permeation chromatography (HPGPC) and thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photocatalytic degradation and the use of catalysts like TiO2 and H2O2 can be scaled up for larger production volumes. The process would involve optimizing reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: 5-Deoxy-D-ribose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 2,3,4-Trihydroxypentanoic acid.
Reduction: 2,3,4-Trihydroxypentanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Deoxy-D-ribose has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying metabolic pathways and enzyme reactions.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of 5-Deoxy-D-ribose involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in biochemical processes.
類似化合物との比較
2,3,4-Trihydroxypentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,4,5-Tetrahydroxypentanal: Contains an additional hydroxyl group compared to 5-Deoxy-D-ribose.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC名 |
2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3 |
InChIキー |
WDRISBUVHBMJEF-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)

